

Spectroscopic Profile of 3,5-Dibromo-4-pyridinol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3,5-Dibromo-4-pyridinol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3,5-Dibromo-4-pyridinol**, a halogenated pyridine derivative of interest in various chemical and pharmaceutical research domains. The information presented herein is intended to serve as a foundational resource for its identification, characterization, and application in further studies.

Chemical Structure and Properties

Chemical Name: **3,5-Dibromo-4-pyridinol** (also known as 3,5-Dibromo-4-hydroxypyridine)

Molecular Formula: C₅H₃Br₂NO Molecular Weight: 252.89 g/mol Structure:

Caption: Chemical structure of **3,5-Dibromo-4-pyridinol**.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3,5-Dibromo-4-pyridinol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.25	Singlet	H-2 and H-6

Solvent: DMSO-d₆[1]

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
157.5	C-4
138.3	C-2 and C-6
111.9	C-3 and C-5

Solvent: DMSO-d₆[1]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

m/z (amu)	Relative Intensity (%)	Assignment
255 / 253 / 251	51 / 100 / 52	[M] ⁺
94	12	Fragment
81 / 79	10 / 7	[Br] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

General Synthesis and Purification

3,5-Dibromo-4-hydroxypyridine can be synthesized via the nuclear bromination of 4-hydroxypyridine using N-bromosuccinimide (NBS) in a suitable solvent. The crude product is typically purified by flash chromatography.[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[1] Chemical shifts are reported in parts per million (ppm).

Mass Spectrometry

Mass spectra are obtained using a spectrometer with an electron ionization (EI) source operating at 70 eV. The source temperature is maintained at 200 °C.[1]

Infrared (IR) Spectroscopy (General Protocol for Solids)

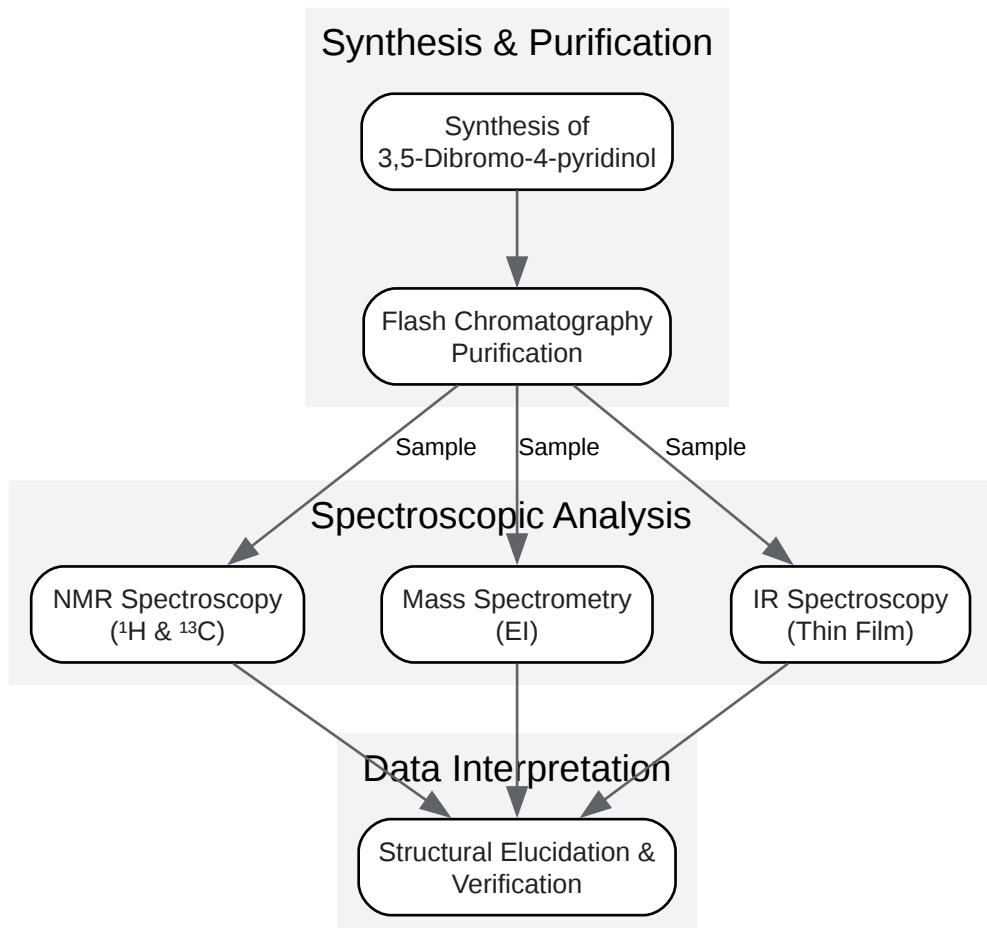
For a solid sample like **3,5-Dibromo-4-pyridinol**, the thin solid film method is commonly employed.[2]

- **Sample Preparation:** A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent such as acetone or methylene chloride.[2]
- **Film Deposition:** A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]
- **Data Acquisition:** The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[2]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of **3,5-Dibromo-4-pyridinol**.

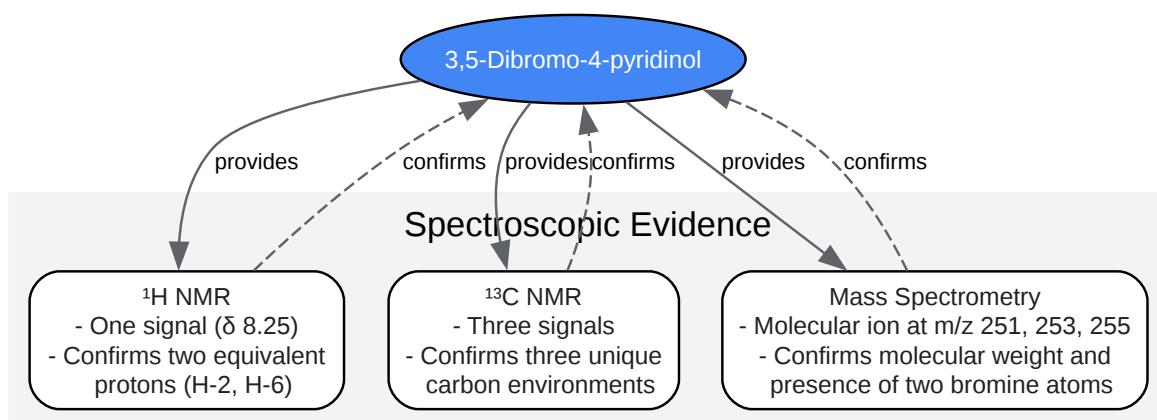


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Caption: Experimental workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data to Chemical Structure

This diagram illustrates how different spectroscopic techniques provide complementary information to confirm the structure of **3,5-Dibromo-4-pyridinol**.

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Caption: Relationship between data and structure.

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